Cas no 401637-66-9 (2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid)

2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid
- 401637-66-9
- 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetic acid
- AKOS002433735
- F2145-0022
- 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid
-
- インチ: 1S/C12H10ClN3O3S/c13-7-2-1-3-8(4-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19)
- InChIKey: AVNRWLPCIDLYKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC(NC1=NC(=CS1)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 311.0131401g/mol
- どういたいしつりょう: 311.0131401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2145-0022-15mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-100mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-4mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-25mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-30mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-2μmol |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-5mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-20mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-3mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2145-0022-1mg |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
401637-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acidに関する追加情報
Research Brief on 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid (CAS: 401637-66-9)
The compound 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid (CAS: 401637-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide an in-depth analysis of the current state of research, highlighting key discoveries and future directions.
Recent studies have explored the synthetic pathways for 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid, emphasizing its structural uniqueness and the challenges associated with its preparation. Researchers have reported improved yields and purity through optimized reaction conditions, including the use of novel catalysts and green chemistry approaches. These advancements are critical for scaling up production and ensuring reproducibility in pharmacological studies.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits promising anti-inflammatory and analgesic properties. Mechanistic investigations suggest that it modulates key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. Additionally, its thiazole core has been implicated in interactions with specific protein targets, making it a potential candidate for the development of targeted therapies.
Further pharmacological evaluations have revealed that 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These attributes enhance its potential as a lead compound for drug development. However, toxicity studies are still ongoing to assess its safety profile and identify any potential side effects.
Looking ahead, researchers are focusing on structural modifications to improve the compound's efficacy and selectivity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts. Collaborative initiatives between academia and industry are also underway to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid represents a promising molecule in the realm of medicinal chemistry. Its unique structure, combined with its demonstrated biological activities, positions it as a viable candidate for further development. Continued research and collaboration will be essential to unlock its full therapeutic potential and address the remaining challenges in its development pathway.
401637-66-9 (2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid) 関連製品
- 57619-17-7(N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)
- 1896438-40-6(4-methoxy-2-(piperidin-4-yl)methylpyridine)
- 2309188-49-4(3-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline)
- 1823936-00-0(1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane)
- 24297-25-4(2,2-dicyclopropyl-2-hydroxyacetic acid)
- 2260932-13-4(imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone)
- 1897743-27-9((5-(Pyridin-2-yl)isoxazol-4-yl)methanol)
- 899753-70-9(1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea)
- 848369-77-7(N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)
- 2548991-64-4(1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine)




